molecular formula C21H26N2O2 B1218666 Coronaridine CAS No. 467-77-6

Coronaridine

Cat. No.: B1218666
CAS No.: 467-77-6
M. Wt: 338.4 g/mol
InChI Key: NVVDQMVGALBDGE-WQZRPCBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is part of the iboga alkaloid family, which is known for its psychoactive properties and potential therapeutic applications. Coronaridine has been studied for its effects on reducing the intake of addictive substances such as cocaine and morphine in animal models .

Mechanism of Action

Target of Action

Coronaridine, also known as (-)-Coronaridine or 18-carbomethoxyibogamine, is an alkaloid that has been reported to bind to an assortment of molecular sites . These include:

These targets play crucial roles in various physiological processes, including pain perception, response to stress, and regulation of mood and emotions.

Mode of Action

This compound interacts with its targets primarily through binding and antagonism. For instance, it binds to opioid receptors (μ, δ, κ) and acts as an antagonist at the NMDA receptor and nAChRs . This interaction can result in changes in the cellular response to pain, stress, and other emotional stimuli.

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with multiple targets. It has the ability to inhibit the Ca v 2.2 channel, modulate and inhibit subunits of nAChR selectively such as α9α10, α3β4, and potentiate GABA A activity . These pathways are involved in various physiological processes, including neuronal signaling, muscle contraction, and regulation of mood and emotions.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on its targets. By binding to opioid receptors and acting as an antagonist at the NMDA receptor and nAChRs, this compound can affect neuronal signaling and potentially influence behaviors related to pain perception and response to stress .

Biochemical Analysis

Biochemical Properties

Coronaridine plays a crucial role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the Ca v 2.2 channel and modulate subunits of nicotinic acetylcholine receptors (nAChRs) such as α9α10 and α3β4. Additionally, it potentiates the activity of gamma-aminobutyric acid type A (GABA A) receptors . These interactions highlight the compound’s diverse biochemical properties and its potential impact on neural signaling pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with nAChRs and GABA A receptors can alter neurotransmitter release and synaptic plasticity, thereby affecting neuronal communication and overall brain function . Furthermore, this compound has been observed to impact gene expression related to addiction pathways, making it a promising candidate for addiction treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to and inhibits the Ca v 2.2 channel, which plays a role in neurotransmitter release. Additionally, it modulates nAChRs and potentiates GABA A receptor activity, leading to changes in neural signaling . These interactions result in the inhibition or activation of various enzymes and proteins, ultimately influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained interactions with target biomolecules . Long-term in vitro and in vivo studies have demonstrated that this compound can maintain its efficacy in modulating neural pathways over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate neural signaling without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and alterations in normal cellular function . These findings underscore the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation . The compound’s interactions with metabolic enzymes highlight its potential to modulate biochemical processes at the cellular level.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, such as neural tissues . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on cellular activity and function . These localization mechanisms are crucial for understanding how this compound interacts with its target biomolecules and influences cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Coronaridine can be synthesized through various methods. One notable method involves the use of photoredox catalysis. This process converts the amine (+)-catharanthine into this compound using visible light . The reaction conditions include the use of a photocatalyst and specific reaction times to achieve the desired product.

Industrial Production Methods: An industrial method for preparing this compound involves the extraction from the plant Tabernaemontana divaricata. The process includes crushing the dried plant material, performing supercritical CO2 extraction, and using chloroform as an entrainer . The extract is then dissolved in a methanol solution, passed through a calcium-oxide column, and separated using high-speed countercurrent chromatography .

Chemical Reactions Analysis

Types of Reactions: Coronaridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products:

Properties

CAS No.

467-77-6

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (1S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13?,14?,19?,21-/m1/s1

InChI Key

NVVDQMVGALBDGE-WQZRPCBZSA-N

Isomeric SMILES

CCC1CC2C[C@@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Related CAS

4503-12-2 (mono-hydrochloride)

Synonyms

coronardine
coronardine monohydrochloride
coronardine monohydrochloride, (+-)-isomer
coronaridine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coronaridine
Reactant of Route 2
Reactant of Route 2
Coronaridine
Reactant of Route 3
Coronaridine
Reactant of Route 4
Coronaridine
Reactant of Route 5
Coronaridine
Reactant of Route 6
Coronaridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.